molecular formula C9H12BrN3O3 B613132 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide CAS No. 111196-17-9

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Cat. No. B613132
M. Wt: 290.12
InChI Key: WDFTXMCEXYTXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a chemical compound used in scientific research1. It has a molecular formula of C9H12BrN3O32.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative3.



Molecular Structure Analysis

The molecular structure of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide consists of a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic)4.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. However, as an amide, it could potentially undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents3.



Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is 290.11 g/mol2. Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources3.


Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds related to 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, have significant atmospheric presence and environmental impact. They originate from combustion processes, hydrolysis of pesticides, and atmospheric reactions, highlighting the importance of understanding their formation, degradation, and environmental roles (Harrison et al., 2005). The atmospheric nitration of phenols, for instance, has implications for air quality and pollution studies, suggesting potential research applications in atmospheric chemistry and environmental science for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are crucial for the degradation of persistent organic pollutants in water. The compound's structural components, such as the nitro group and amide linkage, could be relevant in studying the degradation pathways and by-products in AOPs, helping to enhance the efficiency of these processes for water treatment (Qutob et al., 2022). Understanding the behavior of such compounds can contribute to the development of more effective water treatment technologies, potentially reducing the toxicity of by-products.

Biogenic Amines and Food Safety

The role of biogenic amines in food intoxication, spoilage, and the formation of nitrosamines is critical in food safety research. The structural similarity to amines suggests potential applications of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in studies related to food preservation, the mitigation of foodborne intoxication, and the examination of nitrosamine formation mechanisms (Bulushi et al., 2009). Research could explore how compounds like 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide interact with food matrices and influence the stability and safety of food products.

Photoprotection and Drug Delivery

Photosensitive protecting groups have found applications in the controlled release of drugs and the protection of sensitive pharmaceuticals. The nitro group in 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide can be explored for its potential use as a photosensitive protecting group, aiding in the design of novel drug delivery systems that respond to specific wavelengths of light (Amit et al., 1974). This approach could enhance the precision of drug targeting and release, improving therapeutic outcomes.

Safety And Hazards

According to the Safety Data Sheet, this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area2.


properties

IUPAC Name

3-amino-N-(4-nitrophenyl)propanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.BrH/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFTXMCEXYTXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

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